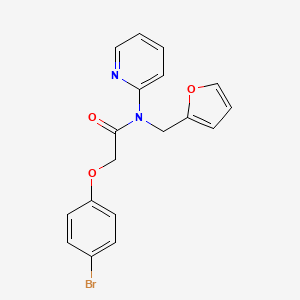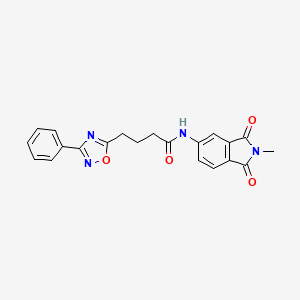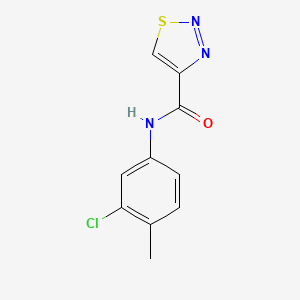
5-bromo-1-ethyl-3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is particularly interesting due to its unique structure, which combines a bromine atom, an ethyl group, and a propoxyphenyl group with the indole core, making it a valuable candidate for various scientific research applications .
Preparation Methods
The synthesis of 5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indole ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and the propoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-BROMO-1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 5-BROMO-1-ETHYL-3-[(4-ETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE These compounds share a similar indole core but differ in the substituents attached to the phenyl ring. The unique combination of substituents in 5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22BrNO2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(4-propoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H22BrNO2/c1-3-11-24-16-8-5-14(6-9-16)12-18-17-13-15(21)7-10-19(17)22(4-2)20(18)23/h5-10,13,18H,3-4,11-12H2,1-2H3 |
InChI Key |
YYTJGHPMJXOERP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11362865.png)


![N-[2-(benzylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362883.png)


![4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11362894.png)
![2-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11362903.png)
![2-(3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11362904.png)
![N-(3-chloro-4-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11362909.png)
![5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11362912.png)
![N-(4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11362918.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11362929.png)
![Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate](/img/structure/B11362944.png)
